molecular formula C14H13FO2 B6371545 5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol CAS No. 1262003-06-4

5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol

Cat. No.: B6371545
CAS No.: 1262003-06-4
M. Wt: 232.25 g/mol
InChI Key: TYBXJRFAFIJVDA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol is an organic compound that features a phenol group substituted with a fluoro and methoxy group on one benzene ring and a methyl group on another

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-5-10(7-11(16)6-9)13-4-3-12(17-2)8-14(13)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBXJRFAFIJVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683837
Record name 2'-Fluoro-4'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-06-4
Record name 2'-Fluoro-4'-methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated or de-methoxylated products.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol involves its interaction with specific molecular targets. For instance, as a ligand for metabotropic glutamate receptors, it may act as a negative allosteric modulator, influencing receptor activity and downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of fluoro, methoxy, and methyl groups on a phenol scaffold makes it a versatile compound for various research and industrial applications.

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